molecular formula C16H18ClN B1454727 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 155413-72-2

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Numéro de catalogue: B1454727
Numéro CAS: 155413-72-2
Poids moléculaire: 259.77 g/mol
Clé InChI: NWSISAGBOKRDJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a benzyltetrahydroisoquinoline derivative of significant interest in neuroscience and neurotoxicology research. This compound is recognized as an endogenous neurotoxin and is actively investigated as a potential etiological factor in Parkinson's disease (PD) . Studies have shown that the concentration of this compound in the cerebrospinal fluid of parkinsonian patients is approximately three times higher than in neurological control subjects, highlighting its relevance to the disease . In research models, chronic administration of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline has been shown to produce parkinsonian-like symptoms in rodents and primates . Its mechanism of action is multifaceted, involving disturbances to dopaminergic systems. Research indicates it can be taken up by neurons via the dopamine transporter (DAT), accumulate in dopaminergic neurons, and inhibit mitochondrial complex I activity, leading to oxidative stress and apoptosis . It has been demonstrated to affect dopamine metabolism, potentiate MAO-dependent catabolic pathways, and inhibit COMT-dependent O-methylation . Furthermore, its effects on L-DOPA-induced changes in dopamine release and metabolism, as well as its potential to modulate caspase-3 activity, are key areas of study . The compound exhibits concentration-dependent opposite effects, showing neuroprotective activity at low concentrations (50 µM) while intensifying apoptosis markers at higher concentrations (500 µM) . This product is provided for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Propriétés

IUPAC Name

1-benzyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;/h1-9,16-17H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSISAGBOKRDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of neurotoxicity. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The compound strongly potentiates MAO-dependent dopamine oxidation, leading to impaired dopamine release. This interaction results in the production of free radicals, which can cause oxidative stress and neuronal damage. Additionally, this compound affects the metabolism of serotonin and its metabolites.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In dopaminergic neurons, it causes a significant decrease in dopamine concentration, leading to impaired dopamine release and reduced locomotor activity. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of dopamine transporters (DAT) and COMT, which are crucial for dopamine metabolism. This inhibition disrupts normal cellular functions and contributes to the neurotoxic effects observed in Parkinson’s disease models.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Acute administration of the compound results in a dramatic decrease in dopamine concentration and locomotor activity. With repeated administration, tolerance to its dopamine-depressing effects develops, although the impairment of dopamine synthesis persists. This suggests that the compound’s neurotoxic effects are both immediate and long-lasting, with potential implications for chronic exposure scenarios.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound is primarily localized in the cytoplasm of dopaminergic neurons, where it interacts with enzymes and transporters involved in dopamine metabolism. This localization allows the compound to exert its neurotoxic effects by disrupting dopamine storage and increasing oxidative stress. Additionally, the compound’s presence in other cellular compartments, such as mitochondria, may contribute to its overall neurotoxic profile.

Activité Biologique

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1BnTIQHCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects of 1BnTIQHCl, particularly its interactions with the dopaminergic system, implications for neurodegenerative disorders, and potential therapeutic applications.

  • Molecular Formula : C16H18ClN
  • Molecular Weight : 259.77 g/mol
  • Purity : Typically 95%

1BnTIQHCl primarily targets the dopaminergic system in the brain. It functions by inhibiting the dopamine transporter (DAT) and catechol-O-methyltransferase (COMT), leading to alterations in dopamine metabolism and neurotransmission. This inhibition results in a significant decrease in exploratory locomotor activity, which is critical for understanding its role in neurotoxicity and potential therapeutic effects.

MechanismDescription
Inhibition of DAT Reduces dopamine reuptake, increasing extracellular dopamine levels.
Inhibition of COMT Impairs dopamine degradation, affecting overall dopamine metabolism.
MAO Interaction Potentiates MAO-dependent dopamine oxidation, leading to increased reactive oxygen species (ROS).

Neurotoxicity

Research indicates that 1BnTIQHCl is an endogenous neurotoxin that disrupts dopamine metabolism. In vivo studies have demonstrated that administration of this compound can significantly impair locomotor activity and alter biochemical pathways associated with Parkinson's disease (PD). For instance, acute injections have resulted in a dramatic decrease in dopamine concentration within dopaminergic neurons.

Case Study: Impact on L-DOPA Therapy

A study investigated the effects of 1BnTIQHCl on L-DOPA-induced changes in dopamine metabolism in rat models. The findings revealed that:

  • Single Dose Administration : Enhanced L-DOPA-induced dopamine release by approximately 1300% (p < 0.01).
  • Multiple Dose Administration : Increased basal dopamine levels while diminishing L-DOPA's effects (~200%, p < 0.01).

These results suggest that elevated endogenous levels of 1BnTIQHCl may pose risks for PD patients undergoing L-DOPA therapy by altering therapeutic outcomes and potentially exacerbating symptoms.

Pharmacokinetics

1BnTIQHCl can be administered intraperitoneally, demonstrating a capacity to cross the blood-brain barrier and accumulate in dopaminergic neurons. Its pharmacokinetic profile is crucial for understanding both its therapeutic potential and neurotoxic effects.

Cellular Effects

At the cellular level, 1BnTIQHCl affects various cell types, particularly dopaminergic neurons. It has been shown to:

  • Decrease dopamine concentrations.
  • Impair dopamine release mechanisms.
  • Induce oxidative stress through increased ROS production.

Structural-Activity Relationship (SAR)

Recent reviews highlight the importance of SAR studies in understanding how modifications to the tetrahydroisoquinoline scaffold can influence biological activity. Structural variations can lead to different pharmacological profiles, which is essential for developing new therapeutic agents.

Neuroprotective Potential

While primarily known for its neurotoxic effects, some studies suggest potential neuroprotective roles under specific conditions. This duality highlights the need for further research into its mechanisms and therapeutic applications.

Applications De Recherche Scientifique

Cerebral Function Improvement

1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been identified as a potential agent for improving cerebral functions, particularly in enhancing memory retention and addressing memory disturbances. Research indicates that this compound stimulates cerebral energy metabolism and modulates neurotransmission, primarily through cholinergic pathways. It has shown promise in treating conditions like Alzheimer's disease and senile dementia by increasing cholinergic activity in the brain .

Dopaminergic System Interaction

Research has highlighted the role of this compound in the context of Parkinson's disease. The compound interacts with the dopaminergic system by inhibiting dopamine transporter (DAT) and catechol-O-methyltransferase (COMT) activities. This interaction can lead to alterations in dopamine metabolism and neurotransmission .

Neurotoxic Effects

While the compound exhibits potential therapeutic benefits, it also poses risks as an endogenous neurotoxin. Studies indicate that elevated levels of this compound may exacerbate dopamine-related pathologies in Parkinson's disease patients undergoing l-DOPA therapy .

Oxidative Stress and Apoptosis

The compound has been linked to increased oxidative stress within dopaminergic neurons, leading to cell death through apoptotic pathways. Specifically, it has been shown to increase lipid peroxidation and activate caspase-3 pathways while decreasing anti-apoptotic proteins such as Bcl-xL .

Case Studies and Experimental Findings

StudyObjectiveFindings
Evaluate memory enhancementDemonstrated significant improvement in memory retention in mice models treated with varying doses of the compound.
Investigate neurotoxic effectsFound that chronic administration resulted in increased basal dopamine levels but diminished l-DOPA effects in rat models.
Assess apoptotic effectsShowed that 1-benzyl-1,2,3,4-tetrahydroisoquinoline induces dopaminergic cell death via apoptosis mechanisms.

Comparaison Avec Des Composés Similaires

Structural and Functional Analog: Papaverine

Papaverine, a benzylisoquinoline alkaloid, shares structural similarities with 1BnTIQ but diverges in pharmacological activity. While both contain a tetrahydroisoquinoline backbone, papaverine lacks the 1-benzyl group and instead features methoxy substitutions (Fig. 1). In contrast, 1BnTIQ modulates dopaminergic pathways and apoptosis, highlighting how minor structural changes drastically alter biological activity.

Table 1. Structural and Functional Comparison of 1BnTIQ and Papaverine

Compound Key Structural Features Primary Biological Activity Clinical Use/Effect
1BnTIQ·HCl 1-Benzyl, no methoxy groups Neurotoxic/Neuroprotective (dose-dependent) Endogenous risk factor for PD
Papaverine 6,7-Dimethoxy, no benzyl group Phosphodiesterase inhibition Antispasmodic (vasodilation)
Endogenous Neuroprotectant: 1-Methyl-TIQ (1MeTIQ)

1MeTIQ, another endogenous tetrahydroisoquinoline, contrasts with 1BnTIQ by exhibiting consistent neuroprotection. It inhibits MAO reversibly, redirecting dopamine catabolism toward COMT-dependent O-methylation, thereby reducing ROS and DOPAC levels . This divergence underscores the critical role of substituents: the 1-methyl group in 1MeTIQ versus the benzyl group in 1BnTIQ.

Table 2. Neurotoxic vs. Neuroprotective Tetrahydroisoquinolines

Compound Key Substitutions MAO Interaction Apoptosis Modulation Role in PD
1BnTIQ·HCl 1-Benzyl Enhances MAO-B activity Pro-apoptotic (500 μM) Endogenous neurotoxin
1MeTIQ 1-Methyl Reversible MAO inhibition Anti-apoptotic Neuroprotectant

Table 3. Comparative Neurotoxicity Mechanisms

Parameter 1BnTIQ·HCl MPTP/MPP+
Origin Endogenous Synthetic
MAO Interaction Enhances MAO-dependent dopamine oxidation Converted to MPP+ by MAO-B
Apoptosis Pathway Caspase-3 activation (high dose) Mitochondrial complex I inhibition
Clinical Relevance Chronic PD risk factor Acute parkinsonism induction
Salsolinol and Other Tetrahydroisoquinolines

Salsolinol, an endogenous dopamine-derived tetrahydroisoquinoline, shares 1BnTIQ’s neurotoxic profile but differs in mechanism. While 1BnTIQ increases α-synuclein and MAO activity, salsolinol primarily disrupts mitochondrial function and induces oxidative stress . Substitutions at the 6- and 7-positions (e.g., methoxy or bromo groups) further modulate activity. For example, 7-bromo-1,2,3,4-tetrahydroisoquinoline () may exhibit altered receptor binding due to bromine’s electronegativity.

Méthodes De Préparation

Classical Cyclization and Reduction Route

One of the foundational methods to prepare 1-benzyl-1,2,3,4-tetrahydroisoquinoline involves cyclization of appropriate precursors followed by reduction.

  • Step 1: Formation of N-Benzylated Amide Intermediate
    β-Phenylethylamine reacts with benzoyl chloride in a non-polar solvent under catalysis at 0–80 °C to form N-phenylethyl-benzamide. The molar ratio of solvent to β-phenylethylamine is maintained between 5:1 and 15:1, and the reaction time is under 5 hours. This step is crucial for introducing the benzyl moiety and preparing for cyclization.

  • Step 2: Cyclization to 1-Phenyl-3,4-dihydroisoquinoline
    The amide intermediate is then treated with polyphosphoric acid (PPA), which promotes intramolecular cyclization to form 1-phenyl-3,4-dihydroisoquinoline. This step effectively closes the tetrahydroisoquinoline ring system.

  • Step 3: Reduction to 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
    The dihydroisoquinoline intermediate undergoes reduction, typically catalytic hydrogenation or chemical reduction, to yield 1-benzyl-1,2,3,4-tetrahydroisoquinoline. The reduction saturates the ring system, completing the tetrahydroisoquinoline structure.

This method is noted for its relatively high yield and potential for industrial scalability due to the straightforward reaction steps and accessible starting materials.

N-Alkylation of Tetrahydroisoquinoline Derivatives

An alternative approach involves direct N-alkylation of tetrahydroisoquinoline derivatives:

  • Procedure:
    The tetrahydroisoquinoline base is refluxed with benzyl iodide (or other alkyl halides) in the presence of sodium bicarbonate in acetonitrile for approximately two days. This reaction selectively alkylates the secondary amine nitrogen to form the N-benzylated product.

  • Purification:
    The free base is purified by column chromatography, and the hydrochloride salt is crystallized from ethanol/ether mixtures to yield the desired hydrochloride salt form.

  • Yields:
    This method typically achieves yields of 80–90%, with no elimination side products observed under these mild conditions.

Optical Resolution of Racemic 1-Benzyl-1,2,3,4-tetrahydroisoquinoline

Since the compound can exist as chiral enantiomers, optical resolution is a key step for obtaining enantiomerically pure material:

  • Resolution Agents:
    Optical acids such as (+)-tartaric acid, (+)-malic acid, and (+)-2'-nitrotartranilic acid are used to form diastereomeric salts with the racemic base.

  • Process Steps:

    • React the racemic 1-benzyl-1,2,3,4-tetrahydroisoquinoline with an optical acid in an alkanol solvent to precipitate one enantiomeric salt.
    • Isolate the precipitate and heat it in dimethylformamide (DMF) to dissolve, followed by recrystallization with an alkanol or methanol to improve purity.
    • Regenerate the free base from the salt by basification.
    • Repeat the process with the opposite optical acid to isolate the other enantiomer.
  • Solvent Ratios:
    A DMF to methanol volume ratio of approximately 1:9 is optimal for recrystallization steps.

  • Recycling:
    Filtrates from each step are collected and treated to recover remaining base, improving overall yield and efficiency.

Racemization and Recycle of Enantiomers

To maximize the use of racemic mixtures, racemization methods allow conversion of one enantiomer back to the racemate:

  • Catalytic Hydrogenation:
    Using metal catalysts such as palladium, platinum, nickel, or cobalt in solvents like alkanoic acids, ethers, or hydrocarbons, chiral 1-benzyl-1,2,3,4-tetrahydroisoquinoline can be racemized efficiently.

  • Preferred Catalysts:
    Platinum and palladium catalysts are preferred for their high activity and selectivity.

  • Outcome:
    The racemization process yields racemic mixtures in high chemical yield, enabling recycling of undesired enantiomers back into the resolution process.

Summary Table of Preparation Methods

Method Key Steps Solvents/Conditions Yield/Notes Reference
Classical Cyclization & Reduction Acylation → Cyclization (PPA) → Reduction Non-polar solvent; 0–80 °C; PPA cyclization High yield; scalable industrially
N-Alkylation Reflux with benzyl iodide + NaHCO3 Acetonitrile; reflux 2 days 80–90% yield; clean reaction
Optical Resolution Formation of diastereomeric salts with optical acids; recrystallization Alkanol, DMF, methanol; specific solvent ratios High enantiomeric purity; repeatable
Racemization Catalytic hydrogenation with Pd, Pt, Ni Alkanoic acids, ethers, hydrocarbons High yield racemate recovery

Detailed Research Findings

  • The classical method using β-phenylethylamine and benzoyl chloride followed by PPA cyclization and reduction is well-established and provides a robust route to the target compound with good yields and industrial applicability.

  • N-alkylation under mild reflux conditions with benzyl iodide and sodium bicarbonate in acetonitrile avoids elimination side products and achieves high purity and yield, making it a practical synthetic step for modifying tetrahydroisoquinoline derivatives.

  • Optical resolution via diastereomeric salt formation is a preferred method for obtaining enantiomerically pure 1-benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. The use of various optical acids and solvent systems allows flexibility and optimization of enantiomeric excess and recovery.

  • Racemization techniques complement resolution by enabling the recycling of undesired enantiomers, improving overall process efficiency and sustainability in chiral synthesis.

Q & A

Q. How to address conflicting data on receptor binding specificity (e.g., μ-opioid vs. σ receptors)?

  • Resolution Strategy :
  • Use radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid, [³H]-DTG for σ) in competitive binding assays.
  • Perform selectivity profiling across receptor panels (e.g., CEREP BioPrint®) .
  • Critical Factor : Receptor expression levels in cell membranes (e.g., transfected HEK293 vs. native tissue) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.